molecular formula C15H12ClN3 B14170118 N-(3-chlorophenyl)-3-methylquinoxalin-2-amine CAS No. 368838-55-5

N-(3-chlorophenyl)-3-methylquinoxalin-2-amine

Cat. No.: B14170118
CAS No.: 368838-55-5
M. Wt: 269.73 g/mol
InChI Key: HQKKWEDTXRPCIJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methylquinoxalin-2-amine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound features a 3-chlorophenyl group and a 3-methyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methylquinoxalin-2-amine typically involves the condensation of 3-chloroaniline with 3-methylquinoxaline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Biology: Quinoxaline derivatives, including N-(3-chlorophenyl)-3-methylquinoxalin-2-amine, have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

    Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial chemicals due to their stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the quinoxaline derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-methylquinoxalin-2-amine is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its potential interactions with biological targets, while the 3-methyl group contributes to its stability and reactivity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

CAS No.

368838-55-5

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methylquinoxalin-2-amine

InChI

InChI=1S/C15H12ClN3/c1-10-15(18-12-6-4-5-11(16)9-12)19-14-8-3-2-7-13(14)17-10/h2-9H,1H3,(H,18,19)

InChI Key

HQKKWEDTXRPCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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